1H-Imidazole-4-carbonitrile chemical properties
1H-Imidazole-4-carbonitrile chemical properties
An In-Depth Technical Guide to 1H-Imidazole-4-carbonitrile: Properties, Synthesis, and Applications
Introduction
1H-Imidazole-4-carbonitrile is a versatile heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted imidazole, it possesses a unique combination of aromaticity, hydrogen bonding capabilities, and reactive functional groups that make it an invaluable building block for the synthesis of more complex molecules. The imidazole core is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds, while the nitrile group offers a gateway for a wide array of chemical transformations.[1][2]
This technical guide provides a comprehensive overview of the core chemical properties of 1H-Imidazole-4-carbonitrile, intended for researchers, scientists, and drug development professionals. It delves into its physicochemical and spectroscopic characteristics, established synthesis methodologies, reactivity profile, key applications, and essential safety protocols. The content is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and the logic of its application.
Part 1: Physicochemical and Spectroscopic Profile
The intrinsic properties of 1H-Imidazole-4-carbonitrile dictate its behavior in chemical and biological systems. A thorough understanding of these characteristics is fundamental for its effective application in research and synthesis.
Core Physicochemical Data
Quantitative data for 1H-Imidazole-4-carbonitrile has been aggregated from various sources to provide a clear reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃ | PubChem[3] |
| Molecular Weight | 93.09 g/mol | PubChem[3] |
| Appearance | White to pale-yellow or yellow-brown solid | Sigma-Aldrich |
| Melting Point | 145-149 °C | --- |
| Purity | ≥97% | Sigma-Aldrich |
| InChI Key | NWVGXXPWOYZODV-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Signature
Spectroscopic analysis is critical for the structural confirmation of 1H-Imidazole-4-carbonitrile. The key features in IR, NMR, and Mass Spectrometry are outlined below. The causality for these signals lies in the molecule's unique arrangement of atoms and bonds, which interact with different regions of the electromagnetic spectrum.[4]
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Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a sharp, strong absorption band characteristic of the nitrile (C≡N) group.[5] The frequency of IR absorptions is dependent on bond strength and the masses of the connected atoms.[4]
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~2230-2240 cm⁻¹ : C≡N stretching vibration. This is a highly diagnostic peak.
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~3100-3000 cm⁻¹ : C-H stretching from the aromatic imidazole ring.
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~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations within the imidazole ring.
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A broad absorption may be present above 3100 cm⁻¹ corresponding to the N-H stretch, often participating in hydrogen bonding.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is relatively simple, typically showing two signals in the aromatic region for the two protons on the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group. In a typical spectrum for the parent imidazole, signals appear at ~7.7 ppm and ~7.1 ppm.[6] For 1H-Imidazole-4-carbonitrile, these shifts will be slightly different due to the nitrile substituent. A broad singlet corresponding to the N-H proton is also expected, though its position can vary and it may exchange with D₂O.
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¹³C NMR : The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the nitrile group will appear in a characteristic downfield region (~115-120 ppm), while the carbons of the imidazole ring will resonate in the aromatic region (~115-140 ppm).
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Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 93, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of HCN (m/z = 27) and other characteristic cleavages of the imidazole ring.
Crystal Structure and Solid-State Properties
Single-crystal X-ray analysis has revealed that the compound crystallizes exclusively as the 1H-imidazole-4-carbonitrile tautomer.[5] This is a crucial detail, as tautomerism is common in such heterocyclic systems. The crystal structure is non-centrosymmetric and packs with a significant dipole moment, which makes it a promising candidate for non-linear optical (NLO) applications.[5] The packing is dominated by N-H···N hydrogen bonding, forming chains, and π-π stacking interactions between the planar imidazole rings.[7]
Part 2: Synthesis Methodologies
The synthesis of 1H-Imidazole-4-carbonitrile and its derivatives is a topic of considerable interest. Several synthetic routes have been developed, often focusing on building the imidazole ring from acyclic precursors.
Synthesis from Diaminomaleonitrile
A reliable method for synthesizing the parent 1H-Imidazole-4-carbonitrile involves a three-step process starting from diaminomaleonitrile (DAMN), a prebiotic molecule. This approach provides the target compound in a good overall yield.[5]
Experimental Protocol:
Step 1: Synthesis of (E)-N'-(cyanomethylene)formimidamide
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To a stirred suspension of diaminomaleonitrile in triethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to form 4-amino-1H-imidazole-5-carbonitrile
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Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol.
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Add a base, for example, sodium ethoxide, to catalyze the intramolecular cyclization.
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Stir the reaction at room temperature for 12-24 hours.
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Neutralize the mixture with an acid (e.g., acetic acid) and concentrate under vacuum. The resulting solid is the amino-imidazole intermediate.
Step 3: Deamination to 1H-Imidazole-4-carbonitrile
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Dissolve the 4-amino-1H-imidazole-5-carbonitrile intermediate in an aqueous solution of hypophosphorous acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. This generates the diazonium salt in situ.
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Allow the reaction to warm to room temperature and stir for 1-2 hours. The diazonium group is replaced by a hydrogen atom.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1H-Imidazole-4-carbonitrile. Purify by column chromatography or recrystallization.
Causality Behind Experimental Choices:
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Triethyl orthoformate serves as a one-carbon source to form the imidamide intermediate, which is primed for cyclization.
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The base-catalyzed cyclization in Step 2 is a classic strategy for forming five-membered heterocyclic rings via intramolecular condensation.
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The Sandmeyer-type deamination in Step 3 is a standard and efficient method for removing an amino group from an aromatic ring by converting it into a good leaving group (N₂).
Workflow Diagram:
Caption: Synthesis workflow for 1H-Imidazole-4-carbonitrile from DAMN.
The Van Leusen Imidazole Synthesis
A more general and highly versatile method for creating substituted imidazoles is the Van Leusen reaction.[8] This one-pot, three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to construct the imidazole ring.[9] While not a direct synthesis for the unsubstituted 1H-Imidazole-4-carbonitrile, it is a cornerstone protocol for generating its derivatives.
The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then intercepted by the deprotonated TosMIC. A subsequent cyclization and elimination of the tosyl group yields the imidazole product.[10] The flexibility to vary the aldehyde and amine components makes this a powerful tool in combinatorial chemistry and drug discovery.[8][11]
Part 3: Chemical Reactivity and Derivatization
1H-Imidazole-4-carbonitrile possesses two primary sites of reactivity: the imidazole ring and the nitrile functional group. This dual reactivity allows for a wide range of chemical transformations, making it an excellent scaffold for building molecular diversity.
Reactivity of the Nitrile Group
The cyano group is a highly versatile functional handle that can be converted into several other important moieties.[12]
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Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (1H-imidazole-4-carboxylic acid) or an amide (1H-imidazole-4-carboxamide). This is a fundamental transformation for introducing acidic or hydrogen-bonding groups.
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Reduction : The nitrile can be reduced to a primary amine (4-(aminomethyl)-1H-imidazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic and nucleophilic side chain.
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Addition of Nucleophiles : Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Caption: Derivatization of the core scaffold for drug discovery.
Materials Science
Beyond pharmaceuticals, 1H-Imidazole-4-carbonitrile has applications in materials science. Its rigid, planar structure and potential for strong intermolecular interactions (hydrogen bonding, π-π stacking) make it a candidate for creating ordered materials. [5]As mentioned, its non-centrosymmetric crystal structure suggests potential use in non-linear optics. [5]Furthermore, it can serve as a monomer or an additive in the synthesis of specialty polymers, potentially creating materials with enhanced thermal stability or specific optical properties. [12]
Part 5: Safety and Handling
Proper handling of 1H-Imidazole-4-carbonitrile is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
Hazard Identification
According to the Globally Harmonized System (GHS), 1H-Imidazole-4-carbonitrile presents the following hazards:[3]
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Acute Toxicity : Harmful or toxic if swallowed, in contact with skin, or if inhaled. [3]* Skin Irritation : Causes skin irritation. [3]* Eye Irritation : Causes serious eye irritation. [3]* Respiratory Irritation : May cause respiratory irritation. [3]
Recommended Handling Protocols
Based on the identified hazards, the following precautions should be strictly followed:
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles. [13][14]* Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [14][15]* Avoid Contact : Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water. [13]* Handling Practices : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical. [14][15]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, such as a refrigerator. [15]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. [13]
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1-Methyl-1H-imidazole-4-carbonitrile - Quinoline. Available from: [Link]
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1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem. National Institutes of Health. Available from: [Link]
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Less, G. B., et al. (2007). 1H-Imidazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4063. Available from: [Link]
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Al-Kadhemy, J. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(10), 2345. Available from: [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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Chemical Properties of 1H-Imidazole (CAS 288-32-4) - Cheméo. Available from: [Link]
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Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available from: [Link]
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Imidazole synthesis - Organic Chemistry Portal. Available from: [Link]
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Synthesis of amino imidazole carbonitrile derivatives... - ResearchGate. Available from: [Link]
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Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available from: [Link]
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Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC. Available from: [Link]
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One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Arkivoc. Available from: [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]
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Safety Data Sheet: Imidazole - Carl ROTH. Available from: [Link]
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Akbar, M. R., & Alam, M. J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available from: [Link]
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H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available from: [Link]
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